[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The reaction is usually carried out in the presence of a copper catalyst under mild conditions, resulting in high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Medicine: In medicinal chemistry, [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine is explored for its potential as an anticancer agent. Studies have shown that triazole derivatives can exhibit cytotoxic activity against cancer cell lines, making them candidates for drug development .
Industry: In industrial applications, this compound is used in the synthesis of dyes, photographic materials, and corrosion inhibitors. Its chemical stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the position of the nitrogen atoms and the substituents on the ring.
Imidazole derivatives: Imidazoles are five-membered rings with two nitrogen atoms.
Uniqueness: The uniqueness of [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine lies in its specific triazole ring structure and the presence of the phenylmethanamine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFKEXVPYZFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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